![molecular formula C15H10BrNO2 B2558668 3-[3-(4-Bromofenoxi)fenil]-3-oxopropanonitrilo CAS No. 127389-37-1](/img/structure/B2558668.png)
3-[3-(4-Bromofenoxi)fenil]-3-oxopropanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile is an organic compound with the molecular formula C15H10BrNO2 and a molecular weight of 316.15 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a phenyl ring, which is further connected to a nitrile group through a propanone linkage. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules for research purposes.
Métodos De Preparación
The synthesis of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 3-bromobenzonitrile as the primary starting materials.
Formation of 4-Bromophenoxybenzene: 4-Bromophenol is reacted with 3-bromobenzonitrile in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form 4-bromophenoxybenzene.
Análisis De Reacciones Químicas
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the nitrile group to an amine group.
Mecanismo De Acción
The mechanism of action of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also form hydrogen bonds or coordinate with metal ions, affecting the compound’s overall biological activity .
Comparación Con Compuestos Similares
3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile can be compared with similar compounds such as:
3-[3-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile: This compound has a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.
3-[3-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile: The presence of a fluorine atom can enhance the compound’s stability and influence its interactions with biological targets.
3-[3-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile: The methyl group can affect the compound’s lipophilicity and overall chemical properties.
These comparisons highlight the unique properties of 3-[3-(4-Bromophenoxy)phenyl]-3-oxopropanenitrile, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
3-[3-(4-bromophenoxy)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-12-4-6-13(7-5-12)19-14-3-1-2-11(10-14)15(18)8-9-17/h1-7,10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAJCMMQRJEOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({4-[(3-methylphenyl)methyl]morpholin-2-yl}methyl)prop-2-enamide](/img/structure/B2558586.png)

![4-bromo-N-({4-ethyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2558589.png)
![(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B2558591.png)
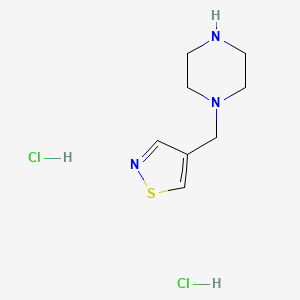
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)
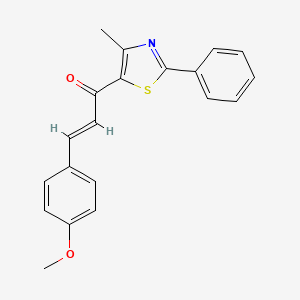
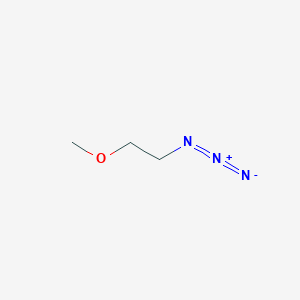
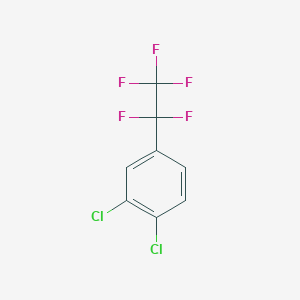

![7-(TERT-BUTYL)-2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B2558605.png)
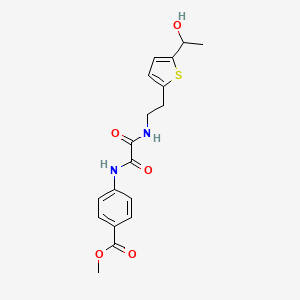
![2-Methyl-5-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2558607.png)
![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2558608.png)
